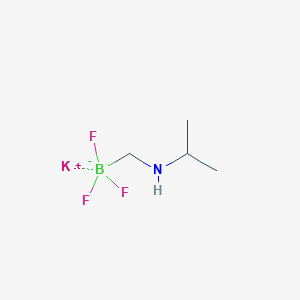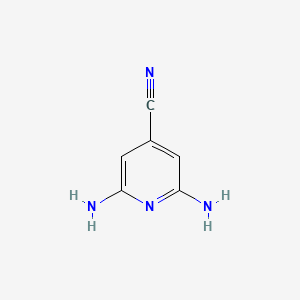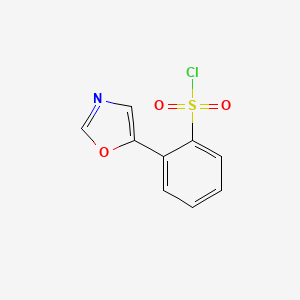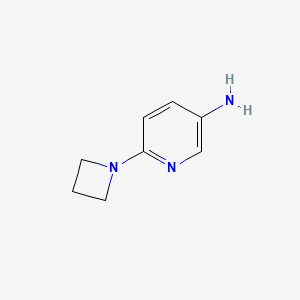![molecular formula C7H13NO B1396203 8-Oxa-5-azaspiro[3.5]nonane CAS No. 602326-48-7](/img/structure/B1396203.png)
8-Oxa-5-azaspiro[3.5]nonane
Vue d'ensemble
Description
8-Oxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 and is typically stored at room temperature . The compound is in liquid form .
Synthesis Analysis
This compound is a high-quality, non-toxic reagent with many uses as a building block for the synthesis of complex compounds . It can be used as an intermediate in the synthesis of fine chemicals, such as pharmaceuticals and agrochemicals, or as a building block for the synthesis of other chemical compounds .Molecular Structure Analysis
The molecule contains a total of 23 bond(s). There are 10 non-H bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The compound is promising for the production of important biologically active compounds . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.19 and its IUPAC name is this compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis : A study by Huynh, Nguyen, & Nishino (2017) demonstrated the successful one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method proved to be simple, with the product easily separated, highlighting the practicality of synthesizing spiro compounds in laboratory settings.
Synthetic Approaches : The synthesis of spiroaminals, including those related to 8-Oxa-5-azaspiro[3.5]nonane, was reviewed by Sinibaldi & Canet (2008). They noted the complexity and novelty of these compounds, making them challenging yet intriguing targets for chemical synthesis due to their significant biological activities.
Novel Synthesis Routes : The construction of novel thia/oxa-azaspiro[3.4]octanes, including this compound, was researched by Li, Rogers-Evans, & Carreira (2013). Their work focused on developing multifunctional, structurally diverse modules for drug discovery, introducing new synthesis routes.
Oxetane-Fused Benzimidazole Synthesis : Gurry, McArdle, & Aldabbagh (2015) described a synthesis method for spirocyclic oxetane-fused benzimidazole, utilizing 2-oxa-7-azaspiro[3.5]nonane. This showcases the versatility of spiro compounds in creating novel chemical structures.
Biological and Pharmacological Research
Study of Muscarinic Agonists : Tsukamoto et al. (1995) synthesized and assessed derivatives of 1-oxa-8-azaspiro[4.5]decanes, including this compound, as M1 muscarinic agonists for treating dementia of Alzheimer's type. Their research demonstrates the potential therapeutic applications of these compounds.
In Vivo Pharmacological Studies : The in vivo pharmacological properties of a novel muscarinic receptor agonist, YM796, which is structurally similar to this compound, were studied by Wanibuchi et al. (1994). Their findings highlighted the compound's potential in cognitive impairment treatment.
Antitumor Activity : Research by Yang et al. (2019) on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, related to this compound, showed moderate to potent activity against various human cancer cell lines, indicating their potential in cancer therapy.
Synthesis for Antimicrobial Agents : Al-Ahmadi (1996) explored the synthesis of bispiroheterocyclic systems, including compounds related to this compound, for antimicrobial applications. This study, available at this link, demonstrates the potential of these compounds in developing new antimicrobial agents.
Angiogenesis Inhibition : The discovery of Azaspirene, a compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton similar to this compound, was detailed by Asami et al. (2002). Azaspirene, from Neosartorya sp., inhibits endothelial migration, indicating its potential as an angiogenesis inhibitor.
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Orientations Futures
Analyse Biochimique
Biochemical Properties
8-Oxa-5-azaspiro[3.5]nonane plays a significant role in various biochemical reactions. It acts as a building block for the synthesis of complex compounds, including pharmaceuticals and agrochemicals . The compound interacts with several enzymes and proteins, facilitating the formation of biologically active molecules. For instance, it can be used as an intermediate in the synthesis of fine chemicals, which may involve interactions with enzymes that catalyze specific biochemical transformations . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to alterations in downstream signaling cascades . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes . These effects can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term effects on cellular function can include sustained alterations in gene expression, signaling pathways, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or promoting cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic pathways can include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its concentration in different tissues and cellular compartments influences its interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism .
Propriétés
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWGZYJFBDSKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602326-48-7 | |
| Record name | 8-oxa-5-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
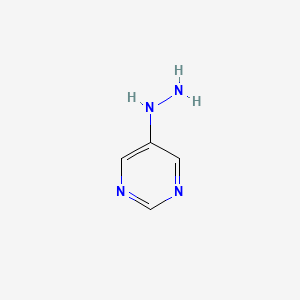
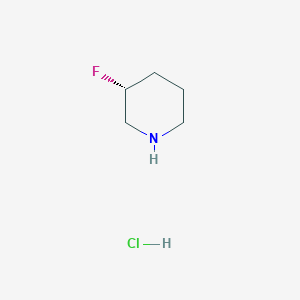
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
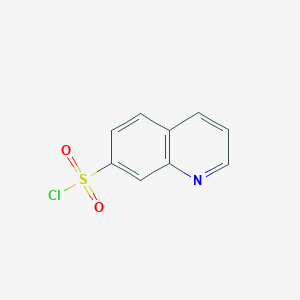
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)
